molecular formula C14H22N4O2 B12537015 N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea CAS No. 142031-44-5

N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea

Cat. No.: B12537015
CAS No.: 142031-44-5
M. Wt: 278.35 g/mol
InChI Key: HWRMSLHHDKKLKV-UHFFFAOYSA-N
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Description

N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea is a urea derivative characterized by a central urea moiety (-NHCONH-) flanked by two distinct substituents:

  • Aryl group: A 3-methyl-4-nitrosophenyl group, which introduces steric bulk and redox-active nitroso (-NO) functionality.
  • Alkylamino linker: A branched propylamine chain (3-aminopropyl) that may enhance solubility and enable intermolecular interactions.

The nitroso group is notable for its reactivity, possibly acting as a nitric oxide (NO) donor or participating in redox signaling pathways .

Properties

CAS No.

142031-44-5

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

3-[3-(3-methyl-4-nitrosophenyl)propylamino]propylurea

InChI

InChI=1S/C14H22N4O2/c1-11-10-12(5-6-13(11)18-20)4-2-7-16-8-3-9-17-14(15)19/h5-6,10,16H,2-4,7-9H2,1H3,(H3,15,17,19)

InChI Key

HWRMSLHHDKKLKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCNCCCNC(=O)N)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-(3-methyl-4-nitrosophenyl)propylamine with an appropriate isocyanate under mild conditions. This reaction can be carried out in water without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic addition reactions. The process is designed to be scalable and efficient, ensuring high yields and chemical purity. The use of water as a solvent and the avoidance of hazardous reagents like phosgene make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Conversion to nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular pathways. The compound may also interact with proteins and enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Analogues from Pharmacological Studies

N-[3-(10H-Phenothiazin-1-yl)propyl]urea ()
  • Structure: Urea linked to a phenothiazine moiety via a propyl chain.
  • Key Differences: The phenothiazine group (a tricyclic aromatic system) replaces the nitrosophenyl group, conferring distinct electronic properties.
N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxopyrrolidin-1-yl)propyl]urea ()
  • Structure: Urea with a chlorinated phenyl group and a pyrrolidinone-substituted propyl chain.
  • Key Differences: The chloro-methylphenyl group enhances lipophilicity compared to the nitroso-substituted aryl group.

Agrochemically Relevant Urea Derivatives ()

Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea)
  • Structure : Trifluoromethylphenyl-substituted urea.
  • Key Differences :
    • The electron-withdrawing -CF₃ group increases chemical stability compared to the redox-sensitive nitroso group.
    • Used as a herbicide, indicating that urea derivatives with halogenated aryl groups are effective in agrochemical applications .
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea)
  • Structure : Isopropylphenyl-substituted urea.
  • Key Differences :
    • The bulky isopropyl group enhances soil persistence, whereas the nitroso group may degrade rapidly under environmental conditions.

Perfluorinated Urea Analogues ()

N-[3-(Perfluorooctanoylamido) propyl]-N,N,N-trimethylammonium chloride
  • Structure : Urea-like amide with a perfluorinated chain and quaternary ammonium group.
  • Key Differences: Perfluoroalkyl chains confer extreme hydrophobicity and chemical inertness, unlike the nitroso group’s reactivity. Used in surfactants or firefighting foams, highlighting divergent applications compared to non-fluorinated urea derivatives .

Data Table: Comparative Analysis of Urea Derivatives

Compound Name Aryl/Functional Group Key Substituent Application/Notes Stability/Reactivity
Target Compound 3-Methyl-4-nitrosophenyl Nitroso (-NO) Potential redox modulation High reactivity (NO release?)
N-[3-(10H-Phenothiazin-1-yl)propyl]urea Phenothiazine Tricyclic aromatic system CNS drug candidate Moderate (aromatic stability)
Fluometuron 3-Trifluoromethylphenyl -CF₃ Herbicide High (resistant to hydrolysis)
N-(3-chloro-4-methylphenyl)-...urea 3-Chloro-4-methylphenyl Chlorine, pyrrolidinone Undisclosed (structural analog) Moderate (H-bonding capacity)
Perfluorooctanoylamido derivative Perfluorinated chain -C₈F₁₇ Surfactant/industrial use Extreme (environmental persistence)

Research Findings and Functional Implications

  • Nitroso Group Dynamics: The nitroso substituent in the target compound may enable NO release, a mechanism observed in vasodilators (e.g., nitroglycerin), though this is speculative without direct data .
  • Synthetic Challenges : The nitroso group’s sensitivity to light and heat could complicate synthesis and storage compared to stable analogues like fluometuron .
  • Pharmacological Potential: Structural parallels to phenothiazine-based ureas suggest possible neuropharmacological applications, but the nitroso group’s reactivity may redirect utility toward catalysis or materials science .

Biological Activity

N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea, identified by its CAS number 142031-44-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N4O2. The structure consists of a urea moiety linked to a propylamine chain, which is further substituted with a 3-methyl-4-nitrosophenyl group. The presence of the nitroso group suggests potential reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions involving urea derivatives and amines. Specific methodologies may include:

  • Condensation Reactions : Combining urea with appropriate amines under controlled conditions.
  • Nitrosation : Introducing the nitroso group into the aromatic ring during synthesis to enhance biological activity.

Antibacterial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance:

CompoundMIC Against S. aureus (µM)MIC Against E. coli (µM)
Compound A2040
Compound B3050
This compoundTBDTBD

These values suggest that the compound may possess similar or enhanced activity compared to established antibiotics.

The proposed mechanism for the antibacterial activity involves the inhibition of DNA synthesis through the generation of reactive nitrogen species (RNS). These species can induce DNA strand breaks, leading to cell death in susceptible bacterial strains .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various nitroso compounds, including derivatives of this compound. Results indicated potent activity against Gram-positive bacteria, with some derivatives showing IC50 values lower than traditional antibiotics like tetracycline .
  • Toxicological Profile :
    Toxicological assessments have shown that while some derivatives exhibit strong antibacterial properties, they also present cytotoxic effects at higher concentrations. This highlights the need for careful dosage regulation in therapeutic applications .

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